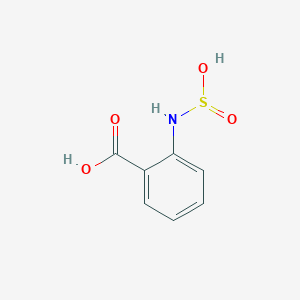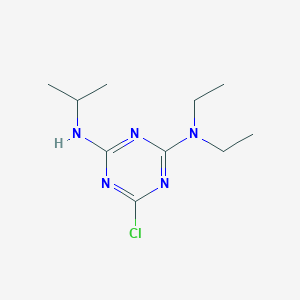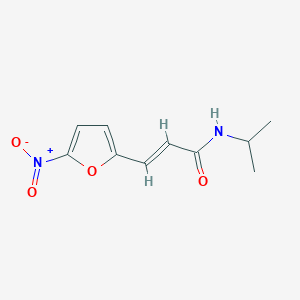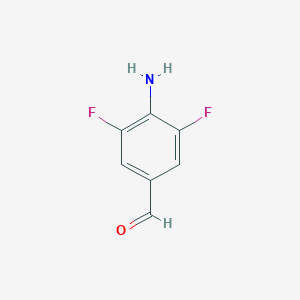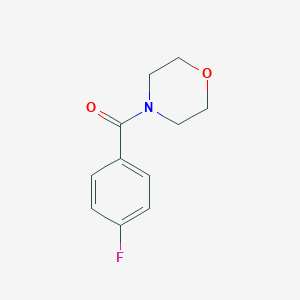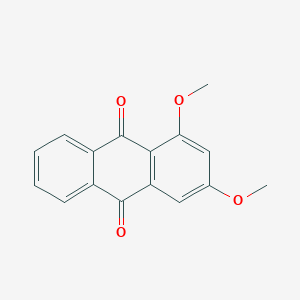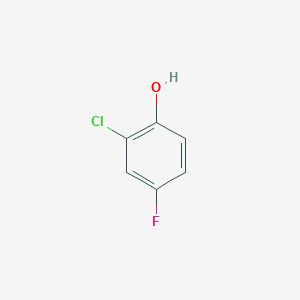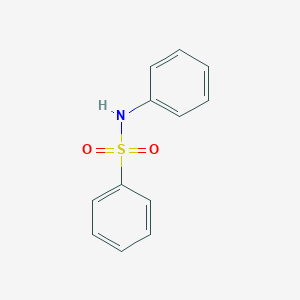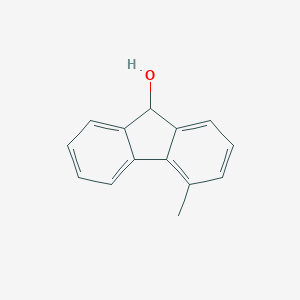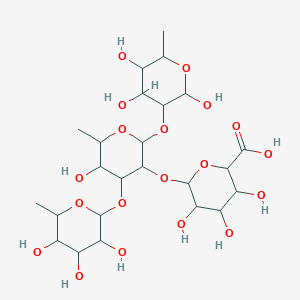
Capsular polysaccharide K98
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capsular polysaccharide K98 is a type of bacterial polysaccharide that is found on the surface of certain bacteria. It is a complex carbohydrate that is composed of repeating units of sugar molecules. Capsular polysaccharide K98 has been extensively studied due to its potential applications in scientific research.
Applications De Recherche Scientifique
Capsular polysaccharide K98 has many potential applications in scientific research. One important application is in the development of vaccines. Capsular polysaccharide K98 is a common antigen that is found on the surface of many bacterial pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. By using capsular polysaccharide K98 as a vaccine antigen, researchers can develop vaccines that target these bacterial pathogens.
Mécanisme D'action
The mechanism of action of capsular polysaccharide K98 is not fully understood. However, it is believed that the polysaccharide interacts with the immune system to elicit an immune response. The immune response can help to protect against bacterial infections.
Effets Biochimiques Et Physiologiques
Capsular polysaccharide K98 has several biochemical and physiological effects. It can interact with the immune system to elicit an immune response. It can also affect the structure and function of bacterial cells by interfering with the formation of the bacterial cell wall. Additionally, capsular polysaccharide K98 can affect the virulence of bacterial pathogens by altering the ability of the bacteria to colonize and infect host cells.
Avantages Et Limitations Des Expériences En Laboratoire
Capsular polysaccharide K98 has several advantages for lab experiments. It is a well-characterized antigen that is easy to purify and manipulate. It is also a common antigen that is found on many bacterial pathogens, making it a useful tool for studying bacterial infections. However, there are also limitations to the use of capsular polysaccharide K98 in lab experiments. It can be difficult to synthesize and purify, and it may not accurately represent the complexity of bacterial infections in vivo.
Orientations Futures
There are many future directions for the study of capsular polysaccharide K98. One important direction is the development of new vaccines that target bacterial pathogens. Another direction is the study of the mechanism of action of capsular polysaccharide K98 and its interactions with the immune system. Additionally, researchers can explore the use of capsular polysaccharide K98 in the development of new antibiotics and other therapeutic agents.
Conclusion:
Capsular polysaccharide K98 is a complex carbohydrate that has many potential applications in scientific research. Its use as a vaccine antigen has been extensively studied, and it has also been shown to have important biochemical and physiological effects. While there are limitations to its use in lab experiments, capsular polysaccharide K98 remains an important tool for studying bacterial infections and developing new therapies.
Méthodes De Synthèse
Capsular polysaccharide K98 can be synthesized using a variety of methods. One common method involves the extraction of the polysaccharide from bacterial cells using chemical or enzymatic methods. Another method involves the synthesis of the polysaccharide using chemical or enzymatic reactions. The synthesis of capsular polysaccharide K98 can be challenging due to its complex structure and the need for high purity.
Propriétés
Numéro CAS |
139723-49-2 |
|---|---|
Nom du produit |
Capsular polysaccharide K98 |
Formule moléculaire |
C24H40O19 |
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H40O19/c1-4-8(26)12(30)18(21(36)37-4)42-24-19(43-23-15(33)11(29)13(31)17(41-23)20(34)35)16(9(27)6(3)39-24)40-22-14(32)10(28)7(25)5(2)38-22/h4-19,21-33,36H,1-3H3,(H,34,35) |
Clé InChI |
WJRXXXYYZXLQTJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Synonymes |
capsular polysaccharide K98 K98 polysaccharide polysaccharide K98, E coli |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



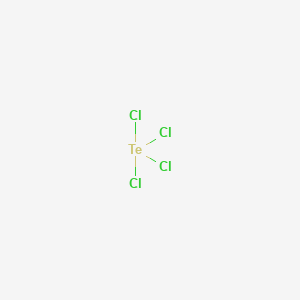
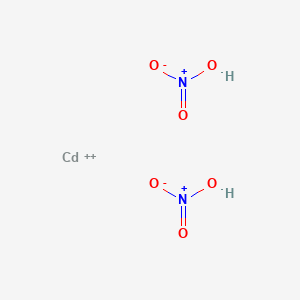
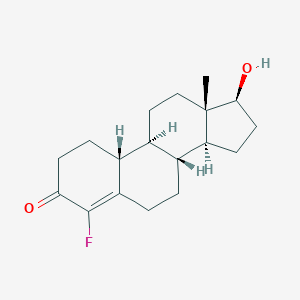
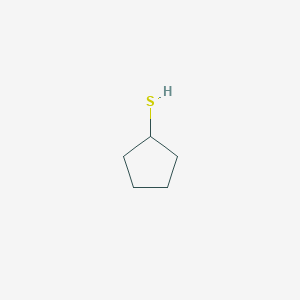
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)
